3-[Boc-(methyl)amino]-4-phenylbutanoic acid
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Overview
Description
3-[Boc-(methyl)amino]-4-phenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Boc-(methyl)amino]-4-phenylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Boc-(methyl)amino]-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) without affecting the Boc group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[Boc-(methyl)amino]-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-[Boc-(methyl)amino]-4-phenylbutanoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used in peptide synthesis.
Carboxybenzyl (CBz) protected compounds: Similar to Boc-protected compounds but require different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) protected compounds: Used in peptide synthesis with base-labile protection.
Uniqueness
3-[Boc-(methyl)amino]-4-phenylbutanoic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenyl and butanoic acid moieties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(11-14(18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19) |
InChI Key |
NYUOLAAWURHWID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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